
Vatinoxan
Descripción general
Descripción
Vatinoxan es un compuesto químico conocido por su papel como antagonista del receptor alfa2-adrenérgico. Se utiliza a menudo en combinación con medetomidina, un agonista del receptor alfa2-adrenérgico, para mitigar los efectos secundarios cardiovasculares asociados con la medetomidina. Esta combinación es particularmente útil en medicina veterinaria para sedar animales durante los procedimientos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de vatinoxan implica varios pasos, comenzando con precursores disponibles comercialmente. Las rutas sintéticas específicas y las condiciones de reacción son típicamente información propietaria en poder de las empresas farmacéuticas. Los métodos sintéticos generales para los antagonistas del receptor alfa2-adrenérgico implican la formación de la estructura principal a través de una serie de reacciones orgánicas, incluidas las sustituciones nucleofílicas y las reducciones.
Métodos de producción industrial
La producción industrial de this compound se lleva a cabo en condiciones estrictas para garantizar una alta pureza y rendimiento. El proceso implica la síntesis orgánica a gran escala, seguida de pasos de purificación como la cristalización y la cromatografía. El producto final se formula luego en una forma de dosificación adecuada para uso veterinario.
Análisis De Reacciones Químicas
Tipos de reacciones
Vatinoxan se somete principalmente a reacciones metabólicas en el cuerpo. Éstas incluyen:
Oxidación: Catalizada por enzimas hepáticas, lo que lleva a la formación de varios metabolitos.
Reducción: Que implica la reducción de grupos funcionales dentro de la molécula.
Sustitución: Que ocurre en sitios específicos de la molécula bajo ciertas condiciones.
Reactivos y condiciones comunes
Agentes oxidantes: Como las enzimas del citocromo P450 en el hígado.
Agentes reductores: Incluyendo reductores biológicos presentes en el cuerpo.
Reactivos de sustitución: Específicos para los grupos funcionales presentes en this compound.
Principales productos formados
Los principales productos formados a partir de estas reacciones son varios metabolitos que finalmente se excretan del cuerpo. Estos metabolitos son típicamente menos activos que el compuesto original.
Aplicaciones Científicas De Investigación
Veterinary Anesthesia
Cardiovascular Effects in Dogs and Horses
Research indicates that vatinoxan can significantly mitigate the cardiovascular depressant effects of medetomidine, a widely used sedative in veterinary practice. In a randomized clinical trial involving dogs premedicated with medetomidine and butorphanol, the addition of this compound resulted in improved heart rate and mean arterial pressure compared to control groups receiving medetomidine alone .
In equine studies, this compound has been shown to enhance cardiovascular function during constant-rate infusion of medetomidine. A study involving healthy horses demonstrated that this compound administration improved heart rate and blood pressure metrics significantly compared to those receiving only medetomidine .
Study | Species | Findings |
---|---|---|
Kallio-Kujala et al. (2018) | Dogs | This compound improved cardiovascular function during sedation with medetomidine. |
Kallio-Kujala et al. (2022) | Dogs | Reduced heart rate and improved mean arterial pressure with this compound during anesthesia. |
Kallio-Kujala et al. (2019) | Horses | Enhanced cardiovascular stability during medetomidine infusion with this compound. |
Gastrointestinal Motility
Impact on Gastrointestinal Function
This compound has also been studied for its effects on gastrointestinal motility in conjunction with sedative agents. In horses, it was found that this compound alleviated the gastrointestinal suppression typically induced by medetomidine, thus promoting better gastrointestinal motility during sedation . This is particularly important in veterinary settings where maintaining gut function is crucial for recovery post-anesthesia.
Sedation Quality
Sedation Levels and Recovery
While this compound effectively mitigates adverse cardiovascular effects, it also influences sedation quality. In dogs, studies have shown that while sedation levels remain adequate, the addition of this compound can lead to slightly reduced sedation scores compared to medetomidine alone . This suggests that while this compound enhances safety profiles, careful monitoring of sedation depth is necessary.
Clinical Case Studies
Case Study Insights
Several clinical trials have documented the practical applications of this compound in veterinary settings:
- Study on Canine Patients : A clinical trial at the University of Helsinki demonstrated that this compound effectively reduced cardiovascular side effects in canine patients undergoing anesthesia, paving the way for its potential marketing authorization .
- Equine Applications : In a controlled study on horses, researchers noted significant improvements in both cardiac function and gastrointestinal motility when using a combination of medetomidine and this compound during surgical procedures .
Mecanismo De Acción
Vatinoxan funciona bloqueando los receptores alfa2-adrenérgicos en el corazón y los vasos sanguíneos. Esta acción evita la unión de agonistas endógenos como la norepinefrina, reduciendo así los efectos secundarios cardiovasculares como la bradicardia y la hipertensión que se asocian comúnmente con los agonistas del receptor alfa2-adrenérgico como la medetomidina . Al mantener una frecuencia cardíaca y una presión arterial más estables, this compound mejora el perfil de seguridad de los protocolos sedantes en medicina veterinaria .
Comparación Con Compuestos Similares
Compuestos similares
Medetomidina: Un agonista del receptor alfa2-adrenérgico utilizado en combinación con vatinoxan.
Dexmedetomidina: Otro agonista del receptor alfa2-adrenérgico con aplicaciones similares.
Atipamezole: Un antagonista del receptor alfa2-adrenérgico utilizado para revertir los efectos de la medetomidina y la dexmedetomidina.
Singularidad de this compound
This compound es único en su capacidad para bloquear selectivamente los receptores alfa2-adrenérgicos periféricos sin penetrar significativamente en el sistema nervioso central. Esta acción selectiva le permite mitigar los efectos secundarios cardiovasculares de los agonistas del receptor alfa2-adrenérgico sin afectar sus propiedades sedantes y analgésicas .
Actividad Biológica
Vatinoxan, a peripherally acting α2-adrenoceptor antagonist, is primarily recognized for its role in mitigating the side effects associated with α2-agonists like medetomidine. Unlike traditional α2-antagonists, this compound does not significantly cross the blood-brain barrier, allowing it to alleviate peripheral cardiovascular and metabolic effects without compromising sedation. This unique pharmacological profile has made this compound a subject of extensive research in veterinary medicine, particularly concerning its biological activity and clinical applications.
This compound acts by selectively blocking peripheral α2-adrenoceptors, which are involved in various physiological processes, including sedation, analgesia, and cardiovascular regulation. By inhibiting these receptors, this compound can counteract the adverse effects of α2-agonists while preserving their therapeutic benefits.
Key Biological Activities:
- Sedation Modulation : this compound has been shown to hasten the onset of sedation when used in conjunction with medetomidine, as evidenced by studies demonstrating significantly faster loss of righting reflex in rats treated with this compound compared to controls .
- Cardiovascular Effects : It effectively reduces systemic and pulmonary artery hypertension induced by medetomidine in wild boars, demonstrating its potential to stabilize cardiovascular parameters during anesthesia .
- Metabolic Regulation : this compound helps maintain stable blood glucose levels during sedation protocols, which is crucial for monitoring animal welfare .
Case Studies and Experimental Trials
- Sedation and Metabolic Effects in Rats :
-
Pulmonary Alterations in Sheep :
- In a trial involving xylazine-induced pulmonary alterations, premedication with this compound resulted in improved oxygen saturation (SpO2) and reduced respiratory rates compared to saline controls. However, it also led to more severe microscopic pulmonary edema, indicating a complex interaction between sedation and pulmonary function .
-
Somatic and Visceral Antinociception in Dogs :
- A randomized crossover study assessed the antinociceptive effects of medetomidine alone versus medetomidine combined with this compound. The findings suggested that coadministration did not significantly diminish visceral antinociceptive effects but did reduce somatic antinociceptive potency at certain time points .
- Cardiovascular Stability in Dogs :
Summary of Key Findings
Study Focus | Results | |
---|---|---|
Sedation Onset (Rats) | Faster sedation onset with this compound | This compound accelerates sedative effects of medetomidine |
Pulmonary Effects (Sheep) | Improved SpO2 but increased pulmonary edema | Complex interactions require further study |
Antinociceptive Effects (Dogs) | No significant reduction in visceral effects; reduced somatic potency | This compound maintains some analgesic properties |
Cardiovascular Stability (Dogs) | Better heart rate control with this compound | Enhances cardiovascular safety during anesthesia |
Clinical Implications
The biological activity of this compound presents significant implications for veterinary anesthesia practices:
- Enhanced Safety : By mitigating cardiovascular side effects while preserving sedative efficacy, this compound allows for safer anesthetic protocols.
- Improved Monitoring : Stabilization of metabolic parameters such as blood glucose enhances the ability to monitor animal health during procedures.
- Customized Anesthesia Protocols : Understanding the interactions between this compound and other anesthetics enables veterinarians to tailor anesthesia plans for individual patient needs.
Propiedades
Número CAS |
114914-42-0 |
---|---|
Fórmula molecular |
C20H26N4O4S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C20H26N4O4S/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20/h2-5,16,22H,6-13H2,1H3,(H,21,25)/t16-,20+/m0/s1 |
Clave InChI |
GTBKISRCRQUFNL-OXJNMPFZSA-N |
SMILES |
CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45 |
SMILES isomérico |
CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45 |
SMILES canónico |
CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L 659066 L-659,066 Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans- MK 467 MK-467 vatinoxan vatinoxan hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.